molecular formula C12H11ClN4OS B5329321 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B5329321
M. Wt: 294.76 g/mol
InChI Key: IPSVVCKAOJNSBT-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-chloro-N-(6-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-4-3-5-9(15-7)16-11(18)10-8(13)6-14-12(17-10)19-2/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVVCKAOJNSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Thiomethylation: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiolating agents like methyl iodide (CH₃I) in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with 6-methylpyridin-2-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylthio)pyrimidine-4-carboxamide: Lacks the pyridinyl substituent, which may affect its biological activity.

    N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.

    5-chloro-N-(2-pyridinyl)-2-(methylthio)pyrimidine-4-carboxamide: Similar structure but with a different pyridinyl substitution pattern.

Uniqueness

The presence of both the 6-methylpyridin-2-yl and 5-chloro substituents in 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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